molecular formula C10H14FNO B1523169 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol CAS No. 1019116-42-7

3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol

Cat. No.: B1523169
CAS No.: 1019116-42-7
M. Wt: 183.22 g/mol
InChI Key: JDUOXVFIDWABFQ-UHFFFAOYSA-N
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Description

Its structure features a 3-fluorobenzyl group attached to a propanol backbone with an amino group at the third carbon. The fluorine atom on the phenyl ring enhances electronic and steric properties, influencing solubility, metabolic stability, and receptor binding.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOXVFIDWABFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and glycidol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Various electrophiles can be used to introduce new functional groups at the amino or hydroxyl positions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo chemical transformations allows it to be utilized in the production of pharmaceuticals and other specialty chemicals. For instance, it can be involved in reductive amination processes and other synthetic pathways that yield biologically active compounds.

Synthetic Routes
The synthesis typically involves the reaction of 3-fluorobenzylamine with propanol derivatives, often utilizing reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to enhance yield and purity. Continuous flow reactors may be employed for industrial-scale production to maintain consistency and efficiency.

Biological Research

Antimicrobial Properties
Research indicates that 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol exhibits significant antimicrobial activity against various bacterial strains. Studies have shown minimum inhibitory concentrations (MIC) ranging from 6 to 12 μg/mL, suggesting its potential as a candidate for antibiotic development .

Anticancer Activity
In vitro studies have also highlighted its anticancer properties, with reported IC50 values around 0.5 μM against human leukemia cells. This suggests that the compound may inhibit cell proliferation by modulating apoptotic pathways and could serve as a basis for developing novel cancer therapeutics .

Pharmaceutical Applications

Potential Drug Development
The compound is under investigation for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter receptors. The presence of the fluorine atom enhances its binding affinity, making it a promising lead compound in drug discovery aimed at conditions such as depression and anxiety .

Mechanism of Action
The mechanism involves interaction with specific molecular targets, including enzymes and receptors critical for metabolic pathways. The amino group facilitates hydrogen bonding with active sites on proteins, while the fluorinated phenyl group engages in hydrophobic interactions, enhancing biological efficacy .

Antimicrobial Activity Study

A study published in MDPI evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated strong inhibitory effects comparable to standard antibiotics .

Anticancer Research

Research focusing on the compound's impact on human leukemia cells reported potent cytotoxicity, underscoring its potential therapeutic application in oncology .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol and its analogs:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Key Features/Applications Reference
This compound 3-F C10H14FNO 195.23* Potential β-blocker intermediate
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol 2,4-diF C10H13F2NO 203.20 Increased halogenation, higher molecular weight
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol 4-CH3 C11H17NO ~179.25 Lipophilic substituent, reduced polarity
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL 3-F, 4-OCH3 C10H14FNO2 199.23 Stereospecific structure; methoxy enhances solubility

*Calculated molecular weight based on formula.

Key Observations:

  • Halogenation Effects: The difluoro analog (C10H13F2NO) has a higher molecular weight (203.20 vs. 195.23) and increased electronegativity, which may improve metabolic stability but reduce solubility .
  • Substituent Polarity: The 4-methylphenyl analog (C11H17NO) is more lipophilic than the fluorinated derivatives, suggesting differences in membrane permeability and bioavailability .
  • Stereochemistry : The (1R,2S)-configured compound (CAS 340268-39-5) demonstrates the importance of stereochemistry in biological activity, though specific data are unavailable .
β-Blocker Derivatives

3-Amino-1-phenoxy-2-propanol derivatives (e.g., 3-alkylamino-1-(2-chloro-3,5-dimethoxyphenoxy)-2-propanols) are established β-blockers . The fluorophenylmethyl group in the target compound could enhance binding to adrenergic receptors due to fluorine’s electron-withdrawing effects, as seen in patented fluorinated pharmaceuticals (e.g., EP 4 374 877 A2) .

Fluorination Trends

Fluorinated compounds are prioritized in drug design for their metabolic resistance and enhanced binding. For example, the synthesis of 3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol (CAS 3416-57-7) highlights the use of fluorinated intermediates in bioactive molecules . The target compound’s 3-fluorophenyl group may similarly optimize pharmacokinetics compared to non-fluorinated analogs.

Spectral and Analytical Data

While direct spectral data for this compound are lacking, provides methodologies for analyzing similar quinazolinone derivatives using <sup>1</sup>H-NMR, IR, and EI-MS. For instance:

  • <sup>1</sup>H-NMR : Fluorine substituents cause deshielding of adjacent protons, shifting peaks downfield.
  • EI-MS : Molecular ion peaks (e.g., m/z 203 for the difluoro analog) confirm molecular weights .

Biological Activity

3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its structural features that suggest potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FNOC_{10}H_{12}FNO with a molecular weight of approximately 185.21 g/mol. The presence of an amino group, a hydroxyl group, and a fluorinated phenyl ring makes it a versatile building block for various chemical syntheses and biological studies.

Structural Features

FeatureDescription
Amino Group-NH₂; can form hydrogen bonds with biomolecules
Hydroxyl Group-OH; participates in nucleophilic reactions
Fluorophenyl Group-C₆H₄F; enhances lipophilicity and biological interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The amino group can engage in hydrogen bonding, while the fluorinated phenyl group may participate in hydrophobic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of these biological macromolecules, leading to various physiological effects.

Pharmacological Applications

Research has indicated that this compound may exhibit several pharmacological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential interactions with neurotransmitter systems, which may confer neuroprotective properties.
  • Anti-inflammatory Activity : Its structural analogs have been investigated for anti-inflammatory effects, suggesting that this compound might share similar properties.
  • Potential as a Drug Precursor : The compound is studied as a precursor in the synthesis of more complex molecules with therapeutic potential .

Study on Neurotransmitter Interaction

In a study evaluating the effects of various compounds on dopamine transporters, derivatives similar to this compound demonstrated significant inhibition of dopamine reuptake, indicating potential use in treating conditions like ADHD or substance abuse disorders .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of compounds with similar structures found that modifications to the fluorinated phenyl ring could enhance their efficacy against inflammation-related pathways. This suggests that this compound may also possess such activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and condensation reactions. Its derivatives often show altered biological activities due to modifications in the functional groups or molecular structure.

Common Synthetic Routes

Synthetic MethodDescription
Nucleophilic SubstitutionFormation of derivatives by replacing halides
Condensation ReactionsCombining amines with aldehydes or ketones
Reduction ReactionsConverting ketones to alcohols

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.